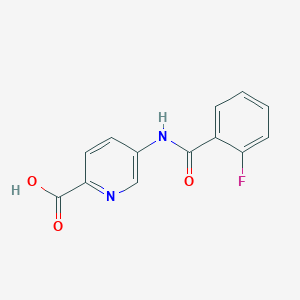

(2R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

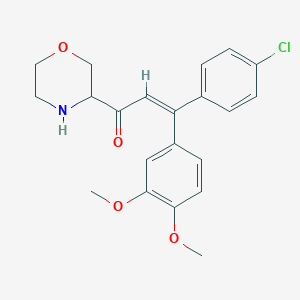

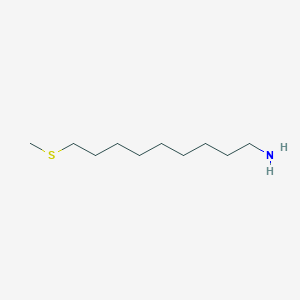

2’-Deoxyadenosine is a deoxyribonucleoside, a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of a hydroxyl group (-OH) with hydrogen (-H) at the 2’ position of its ribose sugar moiety. This compound is a crucial building block of DNA, pairing with deoxythymidine in double-stranded DNA . It plays a significant role in various biological processes and has been extensively studied for its applications in medicine and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyadenosine can be achieved through both chemical and enzymatic methods. One common chemical synthesis involves the use of Escherichia coli strains overexpressing specific enzymes such as purine nucleoside phosphorylase, uridine phosphorylase, and thymidine phosphorylase. These strains are cultured in auto-induction medium, and the resulting cultures are used to synthesize 2’-deoxyadenosine . Another method involves the use of glucose, acetaldehyde, and nucleobase to produce the deoxynucleosides through the coexpression of three enzymes in one E. coli strain .

Industrial Production Methods: Industrial production of 2’-deoxyadenosine often employs recombinant strains and auto-induction systems to optimize yield and efficiency. The use of inexpensive starting materials such as thymidine and adenine, along with the coexpression of multiple enzymes, allows for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 8,5’-cyclo-2’-deoxyadenosine isomers, which are potential biomarkers . It can also participate in Fenton chemistry and photoinduction reactions .

Common Reagents and Conditions: Common reagents used in the reactions of 2’-deoxyadenosine include chromium (VI), lumazine, and iron-mediated Fenton reagents . These reactions are typically carried out under neutral or slightly acidic conditions.

Major Products: The major products formed from the reactions of 2’-deoxyadenosine include various oxidized derivatives and cross-linked nucleosides. These products are often studied for their potential mutagenicities and roles in DNA damage and repair .

Scientific Research Applications

2’-Deoxyadenosine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of nucleoside analogs and other complex molecules . In biology, it plays a crucial role in DNA synthesis and repair, making it a valuable tool for studying genetic processes . In medicine, 2’-deoxyadenosine and its analogs are used in the treatment of various diseases, including chronic lymphoid leukemias and viral infections . Additionally, it is used in the development of novel therapeutic agents and diagnostic tools .

Mechanism of Action

The mechanism of action of 2’-deoxyadenosine involves its incorporation into DNA, where it pairs with deoxythymidine. In the absence of adenosine deaminase, 2’-deoxyadenosine accumulates and is converted to 2’-deoxyadenosine-5’-triphosphate (dATP), which inhibits ribonucleotide reductase, a crucial enzyme in DNA synthesis . This inhibition disrupts T-cell development and can lead to severe combined immunodeficiency disease (ADA-SCID) .

Comparison with Similar Compounds

2’-Deoxyadenosine is similar to other nucleosides such as adenosine, cytidine, guanosine, and uridine. it is unique in its structure due to the absence of a hydroxyl group at the 2’ position of the ribose sugar . This structural difference gives it distinct chemical and biological properties. Similar compounds include cordycepin (3’-deoxyadenosine), which is used in the treatment of certain infections and cancers .

Properties

Molecular Formula |

C10H13N5O3 |

|---|---|

Molecular Weight |

251.24 g/mol |

IUPAC Name |

(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5?,6-,7-/m1/s1 |

InChI Key |

OLXZPDWKRNYJJZ-JXBXZBNISA-N |

Isomeric SMILES |

C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)

![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)

![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol](/img/structure/B13410459.png)

![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)

![(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13410494.png)